Product packaging for Eledoisin C-terminal heptapeptide(Cat. No.:CAS No. 10465-12-0)

Eledoisin C-terminal heptapeptide

Cat. No.: B077363
CAS No.: 10465-12-0
M. Wt: 764.9 g/mol
InChI Key: XRGQYRDWHWWDOP-JEUDFCHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eledoisin C-terminal heptapeptide is a potent synthetic fragment of the native tachykinin peptide, eledoisin, which is isolated from the posterior salivary glands of the octopus Eledonopsis aldrovandi. This heptapeptide sequence constitutes the biologically active C-terminal region, which is crucial for its interaction with neurokinin receptors. Its primary research application lies in the specific and selective activation of the Neurokinin B-preferring NK3 receptor (TACR3), making it an invaluable pharmacological tool for studying tachykinin-mediated signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56N8O9S B077363 Eledoisin C-terminal heptapeptide CAS No. 10465-12-0

Properties

CAS No.

10465-12-0

Molecular Formula

C35H56N8O9S

Molecular Weight

764.9 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1

InChI Key

XRGQYRDWHWWDOP-JEUDFCHESA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Other CAS No.

10465-12-0

sequence

DAFIGLM

Synonyms

ECTHP
eledoisin C-terminal heptapeptide

Origin of Product

United States

Synthetic Methodologies for Eledoisin C Terminal Heptapeptide and Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the efficient assembly of peptide chains, including the eledoisin (B1671165) C-terminal heptapeptide (B1575542). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Fmoc-Based Chemistry for C-Terminal Amidation

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely utilized in SPPS due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of the peptide and its side-chain protecting groups. chempep.com For the synthesis of peptides with a C-terminal amide, such as the eledoisin heptapeptide, a suitable resin functionalized with an amide linker is employed. The Rink amide resin is a common choice for this purpose. researchgate.net

The synthesis commences with the deprotection of the Fmoc group from the resin-bound linker, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). The subsequent amino acid, protected with an Fmoc group at its N-terminus and with appropriate side-chain protection, is then activated and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the sequence until the full heptapeptide is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, yielding the crude C-terminally amidated peptide. researchgate.net

Strategies for Achieving Specific C-Terminal Modifications (e.g., free acid, amide)

The choice of the solid support and the cleavage strategy are paramount in determining the C-terminal functionality of the synthetic peptide.

C-terminal Amide: As mentioned, resins like the Rink amide or Sieber amide resin are specifically designed to yield a C-terminal amide upon cleavage with a strong acid, such as trifluoroacetic acid (TFA). researchgate.net An alternative approach involves ammonolysis, where the peptide is cleaved from a standard resin, like Merrifield or Wang resin, using ammonia. However, this method can sometimes be less efficient and may require optimization. researchgate.net

C-terminal Free Acid: To obtain a peptide with a C-terminal carboxylic acid, resins such as the 2-chlorotrityl chloride (2-CTC) resin or Wang resin are utilized. researchgate.net Cleavage from these resins under acidic conditions, typically with TFA, liberates the peptide with a free C-terminal carboxyl group. The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which can be beneficial for sensitive sequences.

Challenges in Peptide Synthesis: Epimerization Control

Epimerization, the change in the stereochemistry of a chiral center, is a significant challenge in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The C-terminal amino acid is particularly susceptible to epimerization during the activation step of the coupling reaction.

Several factors can influence the extent of epimerization, including the type of coupling reagent, the solvent, and the specific amino acid residue. The use of certain coupling reagents in the presence of a base can increase the risk of epimerization. To mitigate this, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a common strategy. These additives act as racemization suppressors. Furthermore, careful selection of the coupling conditions and minimizing the activation time can also help in controlling epimerization. nih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex analogues. In this approach, the peptide is synthesized in a homogenous solution, and intermediates are isolated and purified after each coupling step. researchgate.net

The synthesis of eledoisin C-terminal heptapeptide analogues has been approached using solution-phase methods. This typically involves a fragment condensation strategy, where smaller peptide fragments are synthesized and purified individually before being coupled together to form the final heptapeptide. This approach can be more time-consuming than SPPS due to the need for intermediate purification steps. However, it allows for better characterization of intermediates and can be advantageous for sequences that are prone to aggregation or other difficulties in SPPS. The choice of protecting groups for the N-terminus, C-terminus, and reactive side chains is crucial to ensure selective peptide bond formation.

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. For the this compound, a key application of this methodology is the enzymatic amidation of a C-terminal precursor. Enzymes like papain have been used to catalyze the formation of peptide bonds and have been investigated for the synthesis of the eledoisin C-terminal hexapeptide. documentsdelivered.com

More recent advancements have focused on the use of engineered enzymes for the specific C-terminal amidation of peptides. While direct enzymatic synthesis of the entire eledoisin heptapeptide is not yet a standard method, the enzymatic modification of a chemically synthesized precursor represents a promising green alternative to purely chemical methods. This approach can offer high selectivity and avoid the use of harsh reagents.

Purification and Characterization of Synthetic Products

Following synthesis, the crude this compound must be purified to remove by-products, truncated sequences, and other impurities. The primary technique used for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (e.g., C18-modified silica), and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptides. The desired heptapeptide will elute at a specific retention time, allowing for its collection as a purified fraction.

The identity and purity of the synthesized heptapeptide are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: This is used to assess the purity of the final product by injecting a small sample onto an analytical column and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptides. The observed molecular weight should match the calculated theoretical mass of the this compound. nih.gov

The following table summarizes the key purification and characterization methods:

TechniquePurposeTypical Observations for this compound
Reversed-Phase HPLC Purification and Purity AssessmentA major peak corresponding to the target peptide is isolated. Analytical HPLC of the purified fraction shows a single predominant peak.
Mass Spectrometry Molecular Weight ConfirmationThe observed mass spectrum shows a peak corresponding to the calculated molecular weight of Ala-Phe-Ile-Gly-Leu-Met-NH2.

High-Performance Liquid Chromatography (HPLC)

Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the desired full-length heptapeptide, as well as truncated or deletion sequences and residual chemical scavengers. High-Performance Liquid Chromatography (HPLC) is the standard and essential technique for the purification of this crude product. hplc.euharvardapparatus.com Specifically, reversed-phase HPLC (RP-HPLC) is almost universally employed for peptide purification. hplc.euharvardapparatus.com

RP-HPLC separates molecules based on their hydrophobicity. harvardapparatus.com The crude peptide mixture is dissolved and injected into the HPLC system, where it flows through a column packed with a nonpolar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 alkyl chains. hplc.eu A mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile, is used to elute the components from the column. hplc.eu A low concentration of trifluoroacetic acid (TFA) is usually added to both solvents to improve peak shape and resolution by acting as an ion-pairing agent. hplc.eu

As the concentration of the organic solvent in the mobile phase is gradually increased, the bound peptides are eluted from the column in order of increasing hydrophobicity. Because the this compound has a distinct hydrophobicity based on its amino acid composition, it will elute at a characteristic retention time, allowing it to be separated from more or less hydrophobic impurities. harvardapparatus.com The use of elevated temperatures (e.g., 60 °C) can further improve purification by reducing solvent viscosity, improving peak shape, and allowing for the use of greener solvents like ethanol. kvinzo.com The fractions corresponding to the main product peak are collected, combined, and typically lyophilized to obtain the purified peptide as a solid powder.

Table 2: Typical Parameters for Preparative RP-HPLC Purification of Peptides

Parameter Typical Value / Condition Purpose
Stationary Phase (Column) C18 silica, wide-pore (e.g., 300 Å) Provides a hydrophobic surface for peptide interaction. Wide pores are necessary for larger molecules like peptides. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water The primary aqueous solvent. TFA acts as an ion-pairing agent to improve peak sharpness. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile or Ethanol The organic modifier used to elute peptides from the column. hplc.eukvinzo.com
Elution Mode Gradient Elution The concentration of Mobile Phase B is increased over time to elute peptides of increasing hydrophobicity. hplc.eu
Detection UV Absorbance at 214-220 nm and 280 nm Peptide bonds absorb strongly around 214 nm. Aromatic residues (Phe, Trp, Tyr) absorb at 280 nm.

| Temperature | Ambient or Elevated (e.g., 60 °C) | Elevated temperatures can improve resolution and peak shape. kvinzo.com |

Mass Spectrometry (MS) for Product Identity and Purity

After purification by HPLC, mass spectrometry (MS) is the definitive analytical method used to confirm the identity and assess the purity of the this compound. researchgate.net MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of a peptide's molecular weight. researchgate.net

For peptide analysis, electrospray ionization (ESI) is a common technique that generates charged molecular ions from the peptide solution with minimal fragmentation. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target heptapeptide (Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2). The presence of multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺) is characteristic of ESI-MS and can be used to calculate the molecular mass with high accuracy.

To unequivocally confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is often employed. In this technique, the parent ion corresponding to the heptapeptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). chemrxiv.org This process breaks the peptide backbone at the amide bonds, generating a predictable series of fragment ions (known as b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the exact amino acid sequence can be reconstructed and verified against the intended sequence. MS also serves as a purity check, as the presence of peaks corresponding to contaminants, such as deletion sequences from the SPPS, would be readily apparent in the mass spectrum.

Table 3: Calculated Molecular Masses for this compound The expected sequence is Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂.

Compound/FragmentFormulaAverage Mass (Da)Monoisotopic Mass (Da)
Aspartic Acid (Asp)C₄H₇NO₄133.10133.0375
Alanine (Ala)C₃H₇NO₂89.0989.0477
Phenylalanine (Phe)C₉H₁₁NO₂165.19165.0789
Isoleucine (Ile)C₆H₁₃NO₂131.17131.0946
Glycine (B1666218) (Gly)C₂H₅NO₂75.0775.0320
Leucine (Leu)C₆H₁₃NO₂131.17131.0946
Methionine (Met)C₅H₁₁NO₂S149.21149.0510
This compound C₃₅H₅₈N₈O₁₀S 823.0 822.4047

Tachykinin Receptor Interactions and Binding Dynamics

Tachykinin Receptor Subtypes: NK1, NK2, and NK3 Receptors

The actions of tachykinins, including Eledoisin (B1671165), are mediated by three distinct G protein-coupled receptors: NK1, NK2, and NK3. nih.gov These receptors are distributed throughout the central and peripheral nervous systems and share a significant degree of sequence homology, especially in their transmembrane domains. nih.govnih.gov Despite their similarities, they exhibit preferential affinity for different endogenous tachykinin ligands. wikipedia.org Substance P (SP) shows the highest affinity for the NK1 receptor, Neurokinin A (NKA) for the NK2 receptor, and Neurokinin B (NKB) for the NK3 receptor. nih.govwikipedia.org

Eledoisin functions as an agonist, meaning it binds to and activates tachykinin receptors. Its activity is most pronounced at the NK2 and NK3 receptor subtypes. nih.govnih.gov Studies have shown that Eledoisin and another non-mammalian tachykinin, Kassinin (B1630603), are selective for the NK2 receptor. nih.gov The binding of agonists like Eledoisin to NK2 receptors is linked to a G-protein coupling system, which initiates intracellular signaling cascades. nih.gov Furthermore, functional experiments confirm that Eledoisin acts as an agonist at NK3 receptors, stimulating responses such as the contraction of the guinea pig ileum by acting on NK3 receptors located on myenteric plexus neurons. nih.gov This dual agonism at both NK2 and NK3 receptors contributes to Eledoisin's complex pharmacological profile. nih.gov

While all tachykinins can bind to all three receptor subtypes to some extent, they display a clear hierarchy of preference. nih.govnih.gov Eledoisin shows a notable selectivity for NK2 receptors. nih.gov When compared to mammalian tachykinins, its binding pattern is most similar to that of NKA, the preferential endogenous ligand for NK2. nih.govnih.gov However, Eledoisin also demonstrates significant interaction with NK3 binding sites, sometimes referred to as "E-type" binding sites due to their high affinity for Eledoisin. nih.govbohrium.com This has led to the suggestion that what is classified as an Eledoisin receptor may be a mix of NK2 and NK3 binding sites. nih.gov Its affinity for the NK1 receptor is comparatively weaker. nih.gov This preferential binding is summarized in the table below, which shows the relative potencies of various tachykinins at the three receptor subtypes.

LigandPreferred ReceptorRelative Affinity Order
Substance P (SP)NK1NK1 > NK2 > NK3
Neurokinin A (NKA)NK2NK2 > NK3 > SP
Neurokinin B (NKB)NK3NK3 > NKA > SP
Eledoisin NK2 / NK3NK2 ≈ NK3 > NK1

This table provides a generalized view of tachykinin receptor selectivity based on multiple pharmacological studies. nih.govwikipedia.orgnih.gov

Molecular Mechanisms of Receptor Binding

The interaction between a tachykinin peptide and its receptor is a nuanced process governed by distinct domains within the peptide's structure. This mechanism is often described using the "message-address" concept, where different parts of the peptide are responsible for different aspects of the binding and activation process.

All tachykinin peptides, including Eledoisin, share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂. nih.govnih.gov This common region, which constitutes the bulk of the Eledoisin C-terminal heptapeptide (B1575542), is known as the "message domain." wikipedia.org This domain is believed to be directly responsible for the activation of the receptor upon binding. nih.govwikipedia.org The C-terminal pentapeptide is considered the minimum sequence required for binding, though with low affinity, to all three receptor subtypes. nih.gov The integrity of this sequence, particularly the C-terminal amidation, is critical for biological activity. nih.govnih.gov

In contrast to the conserved C-terminus, the N-terminal portion of tachykinin peptides is highly variable in both length and amino acid sequence. nih.govwikipedia.org This divergent region is referred to as the "address domain." wikipedia.org Its primary role is to confer subtype specificity, guiding the peptide to its preferred receptor. nih.govwikipedia.org For instance, the addition of specific N-terminal sequences to the core pentapeptide can dramatically increase affinity for the NK1 receptor while being unfavorable for NK2 and NK3 binding. nih.gov Therefore, while the C-terminal heptapeptide of Eledoisin contains the necessary components to activate the receptor, the N-terminal portion of the full undecapeptide helps to determine its preference for the NK2 and NK3 subtypes over NK1. nih.govnih.gov

Specific amino acid residues within the C-terminal heptapeptide are crucial for high-affinity binding and receptor specificity. The invariant Phenylalanine (Phe) residue in the conserved C-terminal sequence is thought to be essential for receptor binding. nih.govwikipedia.org The variable residue, denoted as 'X' in the consensus sequence (Isoleucine in Eledoisin), is a key determinant of receptor selectivity. nih.govwikipedia.org Structure-activity relationship studies have highlighted the importance of other residues as well. For example, tachykinins with high affinity for the NK2 receptor often contain an Aspartate residue at the position corresponding to residue 5 of Eledoisin, suggesting a significant ionic interaction contributes to the binding energy. nih.govnih.gov The conformation of the C-terminal residues is also critical, indicating that the receptor recognizes a specific three-dimensional shape. nih.govnih.gov

Quantitative Receptor Binding Assays

Quantitative binding assays are fundamental to understanding the interaction between a ligand, such as the Eledoisin C-terminal heptapeptide, and its receptor. These assays measure the affinity and potency of the peptide, providing crucial data on its receptor-binding profile.

Radioligand Binding Studies for Affinity (Kd) and Potency (IC50) Determination

Radioligand binding studies are a primary method for quantifying the interaction between a peptide and its target receptor. In these experiments, a radioactively labeled ligand (a radioligand) is used to track binding to receptor preparations, typically membrane fractions from tissues or cells expressing the receptor of interest.

The affinity of a ligand for its receptor is often expressed as the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. For instance, studies on tachykinin receptors in chicken ileal membranes using [¹²⁵I]Bolton-Hunter substance P ([¹²⁵I]BH-SP) as the radioligand determined a single high-affinity binding site with a Kd of 0.72 nM. nih.gov

The potency of a non-labeled compound, like the this compound, is typically determined through competitive binding experiments and expressed as the IC50 value. The IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. This value is used to calculate the inhibition constant (Ki), which is a more direct measure of binding affinity.

In studies using rat cerebral cortex synaptic membranes, the radiolabeled Bolton-Hunter conjugate of eledoisin, [¹²⁵I]BH-eledoisin, was found to have a 7-fold higher affinity for its binding site compared to the radiolabeled conjugate of neurokinin A ([¹²⁵I]BH-NKA). nih.gov This indicates a strong and preferential interaction of eledoisin with this particular receptor preparation, which exhibits characteristics of the NK3 receptor subtype. nih.gov

RadioligandTissue/PreparationReceptor Type (Inferred)ParameterValueReference
[¹²⁵I]BH-SPChicken Ileal MembranesNK1-likeKd0.72 nM nih.gov
[¹²⁵I]BH-eledoisinRat Cerebral CortexNK3Relative Affinity7-fold higher than [¹²⁵I]BH-NKA nih.gov

Displacement Binding Experiments

Displacement experiments are a form of competitive binding assay used to determine the relative affinity of a series of unlabeled ligands for a specific receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of a competing, unlabeled ligand.

The ability of the this compound and other tachykinins to displace a specific radioligand reveals the pharmacological profile of the receptor binding site. For example, at the NK3-like receptor site in rat cerebral cortex labeled by [¹²⁵I]BH-eledoisin, the rank order of potency for competing tachykinins was: neurokinin B > BH-eledoisin > kassinin > eledoisin > substance P > neurokinin A. nih.gov This profile is characteristic of the NK3 receptor subtype. nih.gov

Conversely, when using [¹²⁵I]BH-SP to label NK1-like receptors in chicken intestine, the displacement potency order was different, with eledoisin showing lower potency than substance P and neurokinin A. nih.gov Conformationally constrained hexapeptide analogs of substance P have been developed that are 500-1500 times more potent at inhibiting the binding of [¹²⁵I]BH-eledoisin than [¹²⁵I]BH-SP, demonstrating high selectivity for the eledoisin binding site (often referred to as an SP-E or NK3 site). nih.gov These experiments underscore that the C-terminal sequence is a critical determinant of receptor selectivity among the tachykinin family. nih.gov

Membrane-Assisted Receptor Selection Mechanisms

The cell membrane is not a passive environment but plays an active role in the process of ligand-receptor binding. For peptides like the this compound, the membrane can facilitate receptor selection by inducing a specific, biologically active conformation in the peptide before it engages with the receptor's binding pocket. nih.gov This process involves a combination of hydrophobic and electrostatic interactions.

Hydrophobic Interactions with the Membrane

Tachykinin peptides, including eledoisin, possess hydrophobic residues that are crucial for their interaction with the lipid bilayer of the cell membrane. nih.govnih.gov The common C-terminal sequence of tachykinins, Phe-X-Gly-Leu-Met-NH₂, contains several hydrophobic amino acids (Phe, Leu, Met) and a variable hydrophobic or aromatic residue at position X. wikipedia.org

NMR studies have shown that while eledoisin is conformationally flexible in an aqueous solution, it adopts a more structured α-helical conformation in the presence of membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov This induced structure, particularly in the C-terminal region, is believed to be the biologically active conformation required for receptor binding. The hydrophobic effect drives the partitioning of the peptide from the aqueous extracellular space into the lipid environment of the membrane, a critical first step in the binding process. nih.govnih.gov

Electrostatic Interactions with the Membrane Surface

Alongside hydrophobic forces, electrostatic interactions contribute significantly to the peptide's association with the membrane surface. nih.govnih.gov The surface of cell membranes carries a net negative charge due to the presence of anionic phospholipids. Peptides with positively charged residues can be attracted to and oriented by these charges.

For tachykinins, the N-terminal portion often contains charged residues that can engage in these electrostatic interactions. nih.gov This initial electrostatic attraction helps to concentrate the peptide at the membrane surface, increasing the likelihood of a productive encounter with a receptor embedded within the membrane. psu.edu The interplay between electrostatic anchoring and hydrophobic partitioning into the membrane is thought to fine-tune the peptide's orientation and conformation, thereby assisting in the selection of the appropriate tachykinin receptor subtype. nih.gov

Allosteric Modulation of Tachykinin Receptors by Peptide Fragments

Allosteric modulators are molecules that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site where the endogenous ligand binds. mdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), enhancing, inhibiting, or having no effect on the orthosteric ligand's action, respectively. mdpi.com

While the C-terminal heptapeptide of eledoisin is known to interact with the orthosteric binding site of tachykinin receptors, the concept of allosteric modulation by other peptide fragments within the tachykinin family is an area of interest. The complexity of tachykinin precursors, which can be processed into multiple different peptides, raises the possibility that some fragments could act as allosteric modulators of the primary peptides' function. wikipedia.org

Currently, direct evidence identifying the this compound as an allosteric modulator is limited. Its primary role appears to be as an orthosteric agonist. However, the principle that peptide fragments can allosterically modulate GPCR activity is established for other receptor systems. This raises the possibility that certain tachykinin-related peptides, distinct from the main agonists, could fine-tune receptor signaling by binding to allosteric sites, though further research is needed to fully elucidate such mechanisms within the tachykinin system.

Interaction with Monomeric and Dimeric Receptor Forms

Tachykinin receptors, as members of the G protein-coupled receptor (GPCR) family, are known to exist not only as monomers but also as dimers and potentially higher-order oligomers. nih.gov This dimerization can influence ligand binding, signaling, and receptor pharmacology. However, specific research detailing the differential interactions of this compound with distinct monomeric versus dimeric forms of tachykinin receptors is not extensively detailed in current literature.

Studies on tachykinin receptor binding have identified the presence of both high and low-affinity binding states. psu.edu These different affinity states could potentially be attributed to the receptor existing in various oligomerization states, such as monomers or dimers, which can alter the binding pocket's conformation and accessibility. For instance, binding studies with various tachykinin ligands on the NK1 receptor have resolved competition curves into high and low-affinity components, suggesting multiple receptor states are present in the cell membrane. psu.edu While it is a recognized phenomenon for GPCRs, the precise stoichiometry of the this compound-receptor complex and its functional consequences remain an area for further investigation.

Structure Activity Relationship Sar Studies of Eledoisin C Terminal Heptapeptide Analogues

Systematic Amino Acid Substitutions and Truncations

Systematic modifications of the eledoisin (B1671165) C-terminal heptapeptide (B1575542) have been instrumental in identifying the key structural features governing its interaction with tachykinin receptors.

Impact of C-Terminal Amidation on Agonist Activity

The C-terminal amide group is a critical determinant for the agonist activity of tachykinins, including eledoisin. nih.gov Removal of this amide moiety, resulting in a C-terminal free acid, generally leads to a significant reduction in biological potency. nih.govresearchgate.net For instance, studies comparing neurokinin A (NKA) and its C-terminal free acid derivative (NKA-OH) demonstrated that NKA-OH was a much weaker agonist at NK1 and NK2 receptors. nih.gov This suggests that the amide group is not merely a passive component but actively participates in receptor activation, possibly by influencing the peptide's conformation. nih.gov While the C-terminal amide is crucial for the agonist activity of natural tachykinins, it may not be directly involved in the stimulation of the receptors but rather induces an active conformation. nih.gov In some synthetic analogues, the removal of the C-terminal amide can even unmask agonist activity at different receptor subtypes, highlighting the complex role of this functional group. nih.gov

Significance of Specific Residues in the C-Terminal Motif (e.g., Phe-Xxx-Gly-Leu-Met-NH2)

All tachykinin peptides share a conserved C-terminal sequence: Phe-Xxx-Gly-Leu-Met-NH2. nih.gov This motif is considered the "message" domain, essential for receptor activation. The phenylalanine (Phe) and methionine (Met) residues are particularly crucial for biological activity. The "Xxx" position is variable and contributes to receptor selectivity. For instance, in eledoisin, this position is occupied by isoleucine (Ile). nih.gov The glycine (B1666218) (Gly) residue is thought to provide conformational flexibility, allowing the peptide to adopt the optimal orientation for receptor binding. nih.gov The C-terminal three residues (Gly-Leu-Met-NH2) are believed to interact with a transmembrane region of the tachykinin receptor. nih.gov

Influence of Peptide Length on Biological Activity and Receptor Selectivity

The length of the peptide chain significantly influences the biological activity and receptor selectivity of eledoisin analogues. While the C-terminal heptapeptide contains the core functional elements, the N-terminal portion, often referred to as the "address" domain, can modulate affinity and selectivity for different tachykinin receptor subtypes. nih.gov Studies on various tachykinins have shown that truncating the peptide from the N-terminus can alter the pharmacological profile. For example, hexapeptide analogues of substance P were found to be potent and selective for the eledoisin binding site. nih.gov This indicates that even shorter fragments can retain high affinity, and in some cases, gain selectivity. The length of the peptide can also impact its conformational properties, with shorter peptides potentially having greater flexibility or adopting different secondary structures, thereby influencing receptor interaction. nih.gov

Stereochemical Modifications (D-Amino Acid Substitutions) and their Effects on Activity

The substitution of L-amino acids with their D-enantiomers has been a valuable tool in SAR studies of eledoisin analogues. D-amino acid substitutions can have profound effects on the peptide's conformation, enzymatic stability, and receptor interaction. Introducing a D-amino acid can induce a specific turn or bend in the peptide backbone, which may either enhance or diminish biological activity depending on the position of the substitution. nih.gov This strategy can lead to the development of more potent and selective analogues, as well as enzymatically resistant peptides with longer biological half-lives. nih.gov However, the introduction of D-amino acids can also sometimes be associated with increased cytotoxicity, necessitating careful evaluation. nih.gov

Conformational Requirements for Biological Activity

The biological activity of eledoisin and its analogues is intimately linked to their three-dimensional structure. researchgate.net In aqueous solutions, eledoisin tends to exist in a random coil or extended conformation. nih.govnih.gov However, in a membrane-mimicking environment, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a more ordered helical conformation in its central and C-terminal regions. nih.govnih.gov This induced helical structure is believed to be the bioactive conformation at the receptor site. nih.gov Specifically, a folded conformation of the C-terminal pentapeptide appears to be a requirement for binding to certain tachykinin receptor sites. nih.gov The conformational flexibility of the peptide is also a key factor, allowing it to adapt to the specific binding pocket of different receptor subtypes. nih.gov

Enzymatic Processing and Metabolic Stability of Eledoisin C Terminal Heptapeptide

Identification of Peptide-Degrading Enzymes

The metabolic fate of the Eledoisin (B1671165) C-terminal heptapeptide (B1575542) is governed by several classes of peptidases that cleave peptide bonds. The primary enzymes responsible for its degradation include aminopeptidases, carboxypeptidases, angiotensin-converting enzyme (ACE), and various endopeptidases.

Aminopeptidases and Carboxypeptidases

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides. Leucyl aminopeptidase (B13392206), for instance, has been implicated in the metabolism of the full-length eledoisin molecule and likely contributes to the degradation of its C-terminal heptapeptide fragment by sequentially removing amino acids from the N-terminal end. nih.gov

Carboxypeptidases, on the other hand, act on the C-terminal end of peptides. Carboxypeptidase A4 (CPA4) exhibits a preference for cleaving peptides with C-terminal hydrophobic amino acids, including methionine, which is the C-terminal residue of the eledoisin heptapeptide. nih.gov This makes CPA4 a strong candidate for an enzyme involved in the initial C-terminal degradation of the peptide. Carboxypeptidases N and B are known to hydrolyze C-terminal lysine (B10760008) residues, but their action on peptides with a C-terminal methionine is less defined.

The general mechanism of carboxypeptidases involves the hydrolysis of the peptide bond at the C-terminal end. wikipedia.org For metallo-carboxypeptidases like CPA4, a zinc ion in the active site plays a crucial role in catalysis. nih.gov

Enzyme ClassSpecific Enzyme (Example)Site of Action on Peptide
AminopeptidasesLeucyl AminopeptidaseN-terminus
CarboxypeptidasesCarboxypeptidase A4C-terminus (preference for hydrophobic residues like Met)

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase known for its critical role in the renin-angiotensin system. nih.gov While its primary substrates are angiotensin I and bradykinin, ACE has a broader substrate specificity than initially recognized. nih.gov Notably, ACE has been shown to inactivate Substance P, a related tachykinin, by cleaving a C-terminal tripeptide, despite Substance P having a C-terminal amide group similar to eledoisin. nih.gov This suggests that ACE could potentially degrade the Eledoisin C-terminal heptapeptide by removing a C-terminal dipeptide or tripeptide. However, direct evidence for the metabolism of the this compound by ACE is currently limited. The action of ACE inhibitors would be expected to slow the degradation of the peptide if ACE is a major metabolizing enzyme. proteopedia.orgyoutube.com

Endopeptidases (e.g., Substance P Endopeptidase)

Endopeptidases cleave peptide bonds within the peptide chain and play a significant role in the metabolism of tachykinins. Substance P endopeptidase, also known as neprilysin (NEP), is a key enzyme in the degradation of Substance P. nih.gov Neprilysin is a membrane-bound metalloendopeptidase that cleaves peptides on the amino-side of hydrophobic residues. nih.gov Given the sequence homology between tachykinins, it is highly probable that neprilysin or other similar endopeptidases contribute to the breakdown of the this compound. Studies on insect tachykinins have identified neprilysin-like activity that cleaves at a Gly-Phe bond, a sequence also present in the eledoisin heptapeptide (Phe-Ile-Gly -Leu -Met-NH2). rug.nl

EnzymeTypical Cleavage SitePotential Action on this compound
Neprilysin (NEP)On the N-terminal side of hydrophobic amino acidsCleavage within the peptide chain, for example at the Gly-Leu bond.

Metabolite Identification and Characterization

Detailed characterization of the metabolites of the this compound is essential for a complete understanding of its metabolic pathway. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying peptide fragments produced during enzymatic degradation. tdl.orgnih.gov

Further research employing in vitro incubation of the heptapeptide with purified enzymes or tissue homogenates, followed by advanced analytical techniques like LC-MS/MS, is necessary to definitively identify and characterize its metabolic products. tdl.org

Strategies for Enhancing Metabolic Stability of Peptide Analogues

To overcome the inherent instability of the this compound, various strategies have been developed to create more robust analogues with prolonged therapeutic effects. nih.govmq.edu.au These strategies focus on modifying the peptide structure to hinder enzymatic recognition and cleavage without compromising biological activity.

N-Terminal and C-Terminal Modifications:

N-Terminal Acetylation and Methylation: Modifying the N-terminus by acetylation or methylation can block the action of aminopeptidases. nih.govnih.gov

C-Terminal Amidation: The native eledoisin peptide already possesses a C-terminal amide group, which provides some protection against carboxypeptidases that recognize a free C-terminal carboxyl group. nih.govnih.gov Further modifications at the C-terminus can enhance this stability.

Amino Acid Substitution:

D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at or near cleavage sites can significantly reduce degradation by proteases, which are stereospecific for L-amino acids. nih.govresearchgate.net

Unnatural Amino Acids: The incorporation of non-natural amino acids can introduce steric hindrance or altered chemical properties that prevent enzyme binding. nih.gov For example, replacing the methionine residue in eledoisin-related hexapeptides with N-methylmethionine has been explored to probe the importance of the amide bond for activity and stability. capes.gov.br

Backbone Modifications:

Cyclization: Creating cyclic analogues by forming a covalent bond between the N- and C-termini or between side chains can restrict the peptide's conformation, making it less accessible to peptidases. mdpi.com

Table of Stability Enhancement Strategies:

StrategyDescriptionExample Application
N-Terminal ModificationAddition of chemical groups like acetyl or methyl to the N-terminus.Acetylation to block aminopeptidase action. nih.gov
C-Terminal ModificationAltering the C-terminal group, such as amidation.Eledoisin's native C-terminal amide provides inherent stability. nih.gov
D-Amino Acid SubstitutionReplacing L-amino acids with their non-natural D-isomers.Substitution at cleavage sites to prevent protease recognition. nih.gov
Unnatural Amino Acid IncorporationIntroducing amino acids not found in nature.Use of N-methylmethionine in eledoisin analogues. capes.gov.br
CyclizationForming a cyclic peptide structure.Head-to-tail or side-chain cyclization to restrict conformation. mdpi.com

Advanced Research Methodologies and Translational Approaches Excluding Clinical Human Trials

Targeted Delivery Systems for Peptide Fragments in Preclinical Models

Targeted delivery systems are crucial for enhancing the efficacy and specificity of therapeutic peptides by ensuring they reach their intended site of action. This is particularly relevant for peptide fragments, which can be susceptible to degradation and rapid clearance in vivo.

Nanoparticle Encapsulation

Nanoparticle encapsulation is a widely explored strategy to protect peptides from enzymatic degradation, improve their pharmacokinetic profile, and facilitate targeted delivery. However, a review of current scientific literature does not yield specific studies on the encapsulation of the Eledoisin (B1671165) C-terminal heptapeptide (B1575542) within nanoparticles for preclinical evaluation.

Cell-Penetrating Peptides (CPPs) for in vitro and in vivo Studies

Cell-penetrating peptides (CPPs) are short peptides that can facilitate the cellular uptake of various molecular cargo, including other peptides. chemicalbook.commdpi.com The conjugation of a therapeutic peptide to a CPP can enhance its intracellular delivery and biological activity. nih.govmdpi.com Preclinical studies, both in vitro and in vivo, are essential to evaluate the efficacy and safety of such conjugates. nih.govmdpi.com Currently, there are no specific published reports detailing the conjugation of the Eledoisin C-terminal heptapeptide with CPPs for in vitro or in vivo investigations.

Advanced Imaging Techniques for Receptor Mapping and Peptide Localization

Advanced imaging techniques are instrumental in non-invasively visualizing the distribution of peptides, their target receptors, and their localization within tissues and cells.

Radiolabeling for in vitro and in vivo Distribution Studies

Radiolabeling peptides with isotopes allows for sensitive and quantitative tracking of their distribution in biological systems. nih.gov This technique is invaluable for in vitro studies, such as receptor binding assays on cultured cells, and for in vivo biodistribution studies in animal models to understand pharmacokinetic properties and target tissue accumulation. nih.gov Despite the utility of this method, there is no specific literature available on the radiolabeling of the this compound for the purpose of in vitro or in vivo distribution studies.

Computational Modeling for Peptide Design and Optimization

Computational modeling has become an indispensable tool in peptide research, enabling the prediction of peptide structure, binding affinity, and the rational design of new peptide analogs with improved properties. nih.govresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Novel Receptors or Binding Partners for Eledoisin (B1671165) C-terminal Heptapeptide (B1575542)

A primary area of future investigation lies in the potential existence of yet unidentified receptors or binding partners for the Eledoisin C-terminal heptapeptide. Although its affinity for tachykinin receptors is well-established, the broad spectrum of its physiological effects suggests that its interactions may not be limited to this receptor family. It is plausible that the heptapeptide interacts with other, non-tachykinin G protein-coupled receptors (GPCRs) or even entirely different classes of proteins, which could mediate some of its observed biological actions.

Future research in this area will likely involve advanced proteomic and screening techniques to identify novel interacting proteins in various tissues and cell types. Techniques such as affinity chromatography with the heptapeptide as a ligand, yeast two-hybrid screening, and proximity-labeling methods could be employed to capture and identify potential binding partners. The identification of novel receptors would open up new avenues for understanding the full scope of the heptapeptide's signaling and its physiological roles.

Exploration of Allosteric Modulators Targeting Specific Receptor Conformations

The concept of allosteric modulation of tachykinin receptors presents a promising strategy for achieving greater therapeutic specificity. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, altering its conformation and modulating the effects of the endogenous ligand. nih.gov This can lead to more subtle and fine-tuned control of receptor activity.

Future research should focus on the discovery and characterization of allosteric modulators that can selectively influence the binding or signaling of the this compound at its target receptors. This could involve high-throughput screening of small molecule libraries to identify compounds that enhance or inhibit the heptapeptide's effects. Structural biology techniques, such as cryo-electron microscopy (cryo-EM), will be crucial in visualizing the binding sites of these modulators and understanding how they induce specific receptor conformations. Such knowledge would be invaluable for the rational design of drugs with improved selectivity and fewer side effects.

Investigation of this compound in Non-Canonical Signaling Pathways

While the canonical signaling pathway for tachykinin receptors involves G protein coupling and subsequent activation of intracellular second messengers, there is growing evidence for the existence of non-canonical, or biased, signaling pathways. nih.govmdpi.com These pathways can be activated by different ligands or even by the same ligand acting on different receptor conformations, leading to distinct downstream cellular responses.

A key area for future investigation is whether the this compound can activate non-canonical signaling pathways. nih.govmdpi.com For instance, it is known that some GPCRs can signal through β-arrestin-dependent pathways, which are independent of G protein activation. Research is needed to determine if the heptapeptide can induce such biased signaling and what the physiological consequences of these alternative pathways might be. Techniques such as BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) assays can be used to monitor protein-protein interactions and dissect the specific signaling cascades initiated by the heptapeptide. Unraveling these non-canonical pathways could reveal novel therapeutic targets and provide a more nuanced understanding of the heptapeptide's biological functions.

Development of Highly Selective and Potent Peptide Analogues for Specific Biological Actions

The development of synthetic analogues of the this compound with enhanced selectivity and potency is a critical area of ongoing research. While the native peptide has shown promise, its lack of complete receptor selectivity can lead to off-target effects. nih.gov By systematically modifying the amino acid sequence of the heptapeptide, researchers aim to create analogues that preferentially bind to and activate specific tachykinin receptor subtypes. capes.gov.brnih.gov

Computational modeling and peptide synthesis techniques will be instrumental in this endeavor. nih.gov For example, substituting specific amino acids or introducing conformational constraints, such as cyclization, can significantly alter the binding affinity and selectivity of the peptide. nih.gov The goal is to develop a library of analogues with a range of pharmacological profiles, allowing for the targeted modulation of specific physiological processes. These highly selective analogues would not only be valuable as research tools but could also represent a new generation of therapeutic agents with improved efficacy and safety profiles.

Integration of in silico, in vitro, and in vivo Preclinical Data for Mechanistic Understanding

A comprehensive understanding of the this compound's mechanism of action requires the integration of data from multiple levels of investigation. nih.gov In silico, or computational, approaches can be used to model the peptide's structure, predict its binding to different receptors, and identify potential sites for modification. nih.govnih.gov These computational predictions can then be tested and validated through in vitro experiments using cell-based assays and biochemical techniques.

Finally, in vivo studies in animal models are essential to confirm the physiological relevance of the findings from in silico and in vitro studies. nih.gov This integrated approach allows for a more complete and accurate picture of the heptapeptide's biological activity, from the molecular level to the whole organism. By combining these different research modalities, scientists can build robust models of the heptapeptide's function and more effectively translate basic research findings into clinical applications. Future research will increasingly rely on this multidisciplinary approach to unravel the complex biology of the this compound and harness its therapeutic potential.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for the heptapeptide?

  • Methodological Answer : Systematically substitute each residue with alanine or D-amino acids and test analogs in functional assays (e.g., calcium mobilization). Use clustering analysis (e.g., PCA) to group analogs by activity profiles. Prioritize residues with ΔEC50 >10-fold for further optimization via non-natural amino acid incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.